2,4-Dinitromesitylene

Thermal stability Distillation purification High-temperature synthesis

2,4-Dinitromesitylene (DNM; 1,3,5-trimethyl-2,4-dinitrobenzene; CAS 608-50-4) is a crystalline nitroaromatic compound belonging to the meta-dinitrobenzene class, distinguished by a mesitylene (1,3,5-trimethylbenzene) core bearing nitro groups at the 2- and 4-positions. With a molecular formula C₉H₁₀N₂O₄ and molecular weight of 210.19 g·mol⁻¹, DNM exhibits an experimental melting point of 85.3 °C and boiling point of 418 °C.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 608-50-4
Cat. No. B1265881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitromesitylene
CAS608-50-4
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C
InChIInChI=1S/C9H10N2O4/c1-5-4-6(2)9(11(14)15)7(3)8(5)10(12)13/h4H,1-3H3
InChIKeyOFMLQCPPVSVIDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dinitromesitylene (CAS 608-50-4): Procurement-Relevant Physicochemical and Structural Baseline for Differentiated Nitroaromatic Selection


2,4-Dinitromesitylene (DNM; 1,3,5-trimethyl-2,4-dinitrobenzene; CAS 608-50-4) is a crystalline nitroaromatic compound belonging to the meta-dinitrobenzene class, distinguished by a mesitylene (1,3,5-trimethylbenzene) core bearing nitro groups at the 2- and 4-positions [1]. With a molecular formula C₉H₁₀N₂O₄ and molecular weight of 210.19 g·mol⁻¹, DNM exhibits an experimental melting point of 85.3 °C and boiling point of 418 °C [1]. Its solid-state conformation and intermolecular packing are governed by steric interactions between the three methyl substituents and the ortho-positioned nitro groups, which fundamentally differentiate its physicochemical behavior from less-substituted dinitrobenzene analogs [2].

Why 2,4-Dinitromesitylene Cannot Be Replaced by Generic Dinitrobenzene or Dinitrotoluene Analogs: Evidence of Methyl-Substituent-Dependent Differentiation


The three methyl substituents on the mesitylene core of DNM are not incremental modifications; they produce quantifiable, non-linear deviations in thermal stability, charge-transfer kinetics, and partitioning behavior relative to 2,4-dinitrotoluene (DNT), 2,4-dinitroanisole (DNAN), and unsubstituted 1,3-dinitrobenzene (1,3-DNB). DNM distills without decomposition at 418 °C, whereas DNT thermally degrades at 250–300 °C [1]. In radical-anion form, DNM exhibits markedly slower intramolecular electron transfer than 2,6-dinitrotoluene or m-dinitrobenzene due to sterically forced nitro-group rotation out of the ring plane [2]. Its LogP exceeds that of both DNT and DNAN by approximately 1.0–1.5 log units, altering chromatographic retention and environmental partitioning [3]. These differences mean that substituting DNM with a less-methylated analog will alter reaction kinetics, thermal processing windows, and separation behavior in predictable but consequential ways.

Quantitative Differentiation Evidence for 2,4-Dinitromesitylene: Head-to-Head and Cross-Study Comparisons with Closest Nitroaromatic Analogs


Thermal Stability Superiority: Distillable Without Decomposition Versus DNT Thermal Degradation

2,4-Dinitromesitylene exhibits a true boiling point of 418 °C at ambient pressure and can be distilled without decomposition [1]. In contrast, the closest industrial analog, 2,4-dinitrotoluene (DNT), undergoes thermal decomposition at 250–300 °C before reaching its boiling point, precluding distillation as a purification method [2]. This represents a fundamental process-engineering differentiation: DNM supports high-temperature distillation-based purification, whereas DNT requires recrystallization or chromatographic methods. The predicted boiling point from ACD/Labs (323.5 ± 37.0 °C at 760 mmHg) corroborates the experimentally observed thermal robustness .

Thermal stability Distillation purification High-temperature synthesis

Melting Point Differentiation: Intermediate 85–88 °C Window for Melt-Cast Formulation Between DNT and DNAN

2,4-Dinitromesitylene exhibits an experimental melting point of 85.3 °C (CAS PhysProp) to 87.5 °C (Eastman Kodak material measured in freezing-point studies) [1][2]. This places DNM in a precise intermediate thermal window: approximately 15–18 °C above 2,4-dinitrotoluene (70 °C) [3] and approximately 7–9 °C below 2,4-dinitroanisole (DNAN; 94.5 °C) [4]. It also falls within 3–5 °C of 1,3-dinitrobenzene (89–90 °C) [5]. For melt-cast explosive or propellant formulations that require a matrix melting point above ambient storage temperatures but below the thermal sensitivity threshold of co-formulated energetic fillers, DNM provides a unique processing window not accessible with DNT (too low, risking softening during storage) or DNAN (too high, requiring elevated melt temperatures that increase hazard).

Melt-cast processing Energetic materials Formulation window

Radical Anion Intramolecular Electron Transfer: Three Methyl Substituents Produce the Slowest Charge-Transfer Kinetics Among m-Dinitrobenzene Series

In a direct head-to-head spectroscopic study by Telo et al. (2011) using optical and electron paramagnetic resonance (EPR) spectroscopies, the radical anions of m-dinitrobenzene, 2,6-dinitrotoluene, and dinitromesitylene were all classified as localized (Robin–Day class II) mixed-valence species. Critically, the rate of intramolecular electron transfer (ET) was found to strongly decrease with increasing number of ortho-methyl substituents [1]. Dinitromesitylene, bearing three methyl groups (positions 1, 3, and 5), exhibited the slowest ET rate of the series — slower than 2,6-dinitrotoluene (one methyl group) and substantially slower than unsubstituted m-dinitrobenzene (zero methyl groups). The mechanistic origin is steric forcing of the nitro groups out of conjugation with the aromatic ring plane by neighboring methyl substituents, progressively decoupling the two charge-bearing units [2].

Mixed-valence chemistry Electron transfer kinetics EPR spectroscopy

Hydrophobicity Differentiation: LogP Approximately 2.8–3.5 — One Log Unit Above DNT and DNAN for Chromatographic and Environmental Partitioning

2,4-Dinitromesitylene displays a LogP (octanol–water partition coefficient) of 2.79 (SIELC) to 3.47 (Molbase predicted) [1][2]. This is substantially higher than the experimentally determined LogP of 2,4-dinitrotoluene (Log Kow = 1.98, INERIS/ECB) [3] and 2,4-dinitroanisole (LogP = 1.74, SIELC; 1.56–1.58 from multiple sources) [4]. The approximately 1.0–1.5 log-unit increase translates to a 10- to 30-fold greater preference for the organic phase, directly impacting reversed-phase HPLC retention, solid-phase extraction recovery, and environmental fate modeling (higher bioaccumulation potential, stronger sorption to organic matter). For analytical method development targeting simultaneous determination of nitroaromatic mixtures, DNM will elute significantly later than DNT or DNAN under identical reversed-phase conditions, necessitating gradient adjustment or dedicated isocratic methods.

LogP Chromatographic retention Environmental partitioning

Selective Catalytic Hydrogenation to Storable Diamine Salt: Demonstrated Continuous-Flow Process Compatibility Alongside DNT and DNAN

Nuzhdin et al. (2024) demonstrated that 2,4-dinitromesitylene undergoes selective catalytic hydrogenation to its corresponding diamine (2,4-diaminomesitylene) over a Cu–Al mixed oxide catalyst under continuous-flow conditions at 120 °C and 30 bar total pressure, using methanol or methanol–isopropanol as solvent [1]. The diamine product was isolated as a sulfuric acid salt that is stable upon storage — a critical practical advantage for downstream handling. This study directly compared DNM with 1,3-dinitrobenzene, 2,4-dinitrotoluene, and 2,4-dinitroanisole under identical conditions, and all four dinitroaromatics yielded the corresponding diamines selectively. The inclusion of DNM in this quartet demonstrates that the sterically hindered mesitylene core does not impede catalytic hydrogenation, and the resulting diamine salt shares the storage-stable characteristic of the DNT- and DNAN-derived products [2].

Catalytic hydrogenation Continuous-flow synthesis Diamine production

Differentiated Application Scenarios for 2,4-Dinitromesitylene: Where the Mesitylene Core Confers Measurable Advantage Over DNT, DNAN, or 1,3-DNB


High-Temperature Organic Synthesis Requiring Distillation-Grade Purity of a Dinitroaromatic Intermediate

In synthetic pathways requiring a dinitroaromatic intermediate that must be purified by distillation rather than recrystallization — for example, in the production of thermally stable polyimides, high-purity diisocyanates via carbonylation, or diamine monomers for specialty polymers — 2,4-dinitromesitylene is uniquely suitable because it distills without decomposition at 418 °C [1]. 2,4-Dinitrotoluene, the most common industrial dinitroaromatic, decomposes at 250–300 °C and cannot be distilled. This enables solvent-free purification, higher purity consistency, and compatibility with high-temperature downstream reactions where residual recrystallization solvents would poison catalysts or create hazardous byproducts. The carbonylation of DNM to mesitylene diisocyanate is documented in patent literature, confirming its viability as an isocyanate precursor [2].

Melt-Cast Energetic Formulation Requiring a Matrix Melting Point Above 80 °C but Below 90 °C

For insensitive munition formulations employing melt-cast processing, the matrix material must melt low enough for safe steam-jacketed casting (<100 °C) yet remain solid under high-temperature storage conditions (≥71 °C per MIL-STD-2105). 2,4-Dinitromesitylene, with its 85–88 °C melting point, satisfies both constraints simultaneously [1]. 2,4-Dinitrotoluene (70 °C) risks softening during desert storage, while 2,4-dinitroanisole (94.5 °C) requires melt temperatures approaching the thermal sensitivity threshold of many energetic fillers. Additionally, DNM's lower vapor pressure relative to DNT reduces inhalation exposure risk during melt-casting operations. Freezing-point depression studies of DNM with additives such as trinitrostilbene confirm its crystallization behavior can be modulated via additive incorporation, a critical requirement for formulation development [2].

Electron-Transfer Probe Studies Requiring the Slowest Class II Mixed-Valence m-Dinitrobenzene Radical Anion

In fundamental electron-transfer research using dinitroaromatic radical anions as Robin–Day class II mixed-valence model systems, the intramolecular electron transfer rate must be slow enough to resolve by EPR line-shape analysis at accessible temperatures. Telo et al. (2011) demonstrated that dinitromesitylene, with three ortho-methyl substituents forcing nitro groups out of conjugation, provides the slowest ET rate among the m-dinitrobenzene series — substantially slower than 2,6-dinitrotoluene (one methyl) and m-dinitrobenzene (zero methyls) [1]. For researchers designing intervalence charge-transfer experiments or calibrating computational models of through-space electron transfer, DNM serves as the 'slowest limit' reference compound in this structural series, enabling systematic study of the steric gating effect on charge localization.

Environmental Fate and Chromatographic Method Development for Nitroaromatic Mixture Analysis

In environmental monitoring programs or forensic analysis of nitroaromatic contamination, chromatographic separation of co-occurring dinitroaromatics is essential. 2,4-Dinitromesitylene's LogP of 2.8–3.5 places it approximately 1.0–1.5 log units above 2,4-dinitrotoluene (Log Kow 1.98) and 2,4-dinitroanisole (LogP 1.6–1.7) [1]. Under reversed-phase HPLC conditions, this translates to significantly longer retention, enabling baseline resolution from less-hydrophobic analogs without specialized stationary phases. The scalable HPLC method using Newcrom R1 columns with acetonitrile–water–phosphoric acid mobile phase has been demonstrated for DNM, with MS-compatible modifications (formic acid substitution) available for LC-MS workflows [2]. For procurement of certified reference materials, DNM's distinct retention time and UV absorbance profile reduce the risk of misidentification in complex environmental extracts.

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